molecular formula C19H19N3O3 B5583981 7-[4-methyl-3-(1H-pyrrol-1-yl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[4-methyl-3-(1H-pyrrol-1-yl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5583981
M. Wt: 337.4 g/mol
InChI Key: RLRDQHHXTACRNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves the spiro heterocyclization of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines, leading to complex structures with potential biological activities. For example, ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates have been synthesized, showcasing the diversity of the reaction outcomes (Silaichev et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using X-ray crystallography, revealing detailed insights into their crystalline forms. The structure of ethyl 4-benzoyl-3-hydroxy-1-(4-methylphenyl)-2-oxo-6,8-diphenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylate, for instance, was determined, highlighting the complex architecture of these molecules (Silaichev et al., 2013).

Chemical Reactions and Properties

The chemical behavior of these compounds under various conditions has been extensively studied. Reactions with different nucleophiles and the ability to form bridged analogs of pyrrolizidine alkaloids showcase their versatile reactivity and potential for creating a wide range of derivatives with varying properties (Konovalova et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior and potential applications of these compounds. The detailed structural analysis through X-ray crystallography provides insights into the molecule's conformation and its implications on physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for further functionalization, are essential for the application of these compounds in chemical synthesis and potential pharmaceutical applications. Studies have shown that these compounds can undergo various chemical transformations, offering pathways to a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of pyrrole and imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Future Directions

Due to the diversity of pyrrole and imidazole analogs in the therapeutic response profile, many researchers have been working to explore these skeletons to their maximum potential against several diseases or disorders .

properties

IUPAC Name

7-(4-methyl-3-pyrrol-1-ylbenzoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-4-5-14(10-15(13)21-7-2-3-8-21)17(24)22-9-6-19(12-22)11-16(23)20-18(19)25/h2-5,7-8,10H,6,9,11-12H2,1H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRDQHHXTACRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(C2)CC(=O)NC3=O)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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